Tau Peptide (74-102) (Exon 3/Insert 2 Domain) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

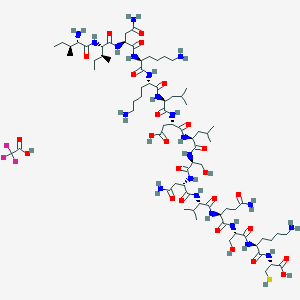

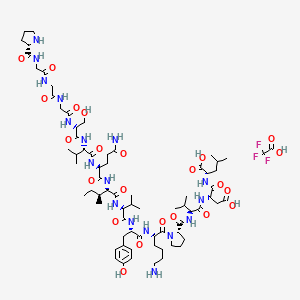

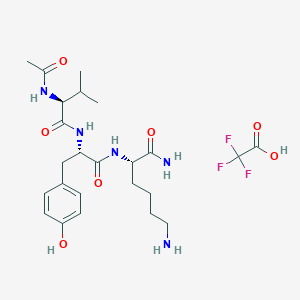

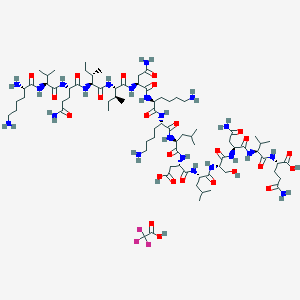

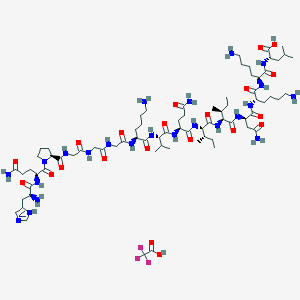

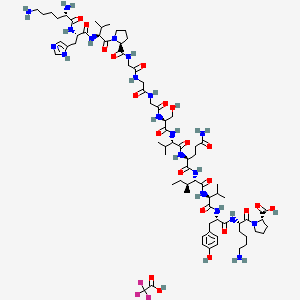

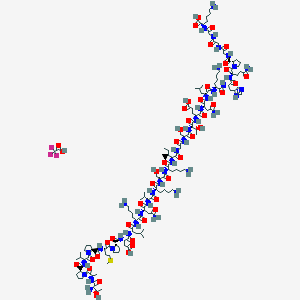

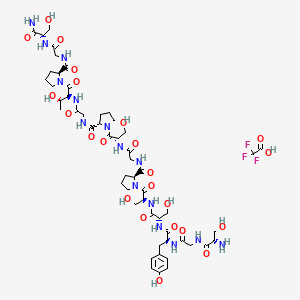

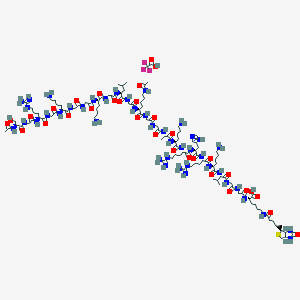

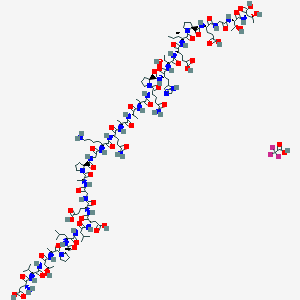

Tau Peptide (74-102) (Exon 3/Insert 2 Domain) is a fragment of the Tau protein . It contains the residue Lys⁸⁷, which is one of the glycation sites of PHF-tau in vitro . This peptide is derived from the Exon 3/Insert 2 domain .

Molecular Structure Analysis

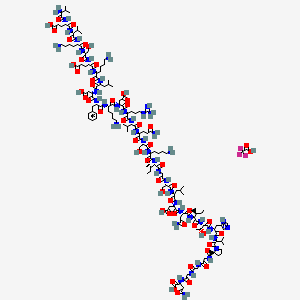

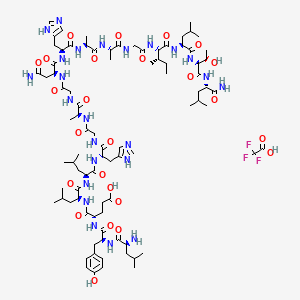

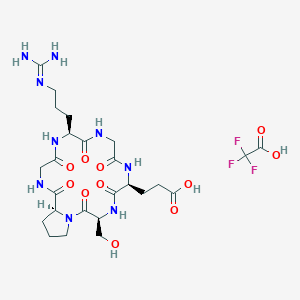

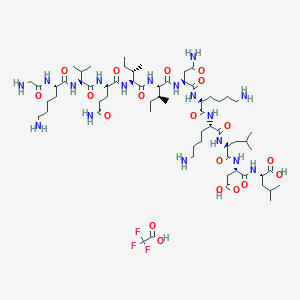

The molecular weight of Tau Peptide (74-102) (Exon 3/Insert 2 Domain) is 2901.10, and its formula is C 124 H 198 N 34 O 46 . The sequence of this peptide is Asp-Val-Thr-Ala-Pro-Leu-Val-Asp-Glu-Gly-Ala-Pro-Gly-Lys-Gln-Ala-Ala-Ala-Gln-Pro-His-Thr-Glu-Ile-Pro-Glu-Gly-Thr-Thr .Wissenschaftliche Forschungsanwendungen

Tau Protein Aggregation

Tau aggregation into neurofibrillary tangles is a hallmark of Alzheimer's disease and other tauopathies. Research has identified short peptide sequences within the tau protein, including the segment represented by Tau Peptide (74-102), as core nucleation sites for the formation of amyloid fibrils characteristic of these diseases. These peptides form beta-sheet structures that are crucial for the aggregation process. The study by Inouye et al. (2006) explored the structural basis of these nucleation sites, providing insights into potential targets for anti-tauopathy drugs by examining the formation and characteristics of fibrils formed by tau-related peptide constructs (Inouye et al., 2006).

Tau Protein Phosphorylation and Localization

The phosphorylation state of tau influences its aggregation and localization within neurons. Dickson et al. (2004) conducted an immunocytochemical study revealing specific tau epitopes within granulovacuolar bodies (GVB) in Alzheimer's disease, implicating phosphorylation at certain sites as a key factor in tau pathology. This research helps to understand how tau modifications can influence its pathogenic roles (Dickson et al., 2004).

Tau Splicing and Neurodegenerative Diseases

The regulation of tau exon splicing, including the segments coded by exons 2 and 10, plays a significant role in neurodegenerative diseases. Wang et al. (2005) explored how silencers and splicing regulators affect the inclusion of tau exons 2 and 10, shedding light on the complex regulation of tau splicing and its implications for diseases like frontotemporal dementia (FTDP) and myotonic dystrophy type 1 (Wang et al., 2005).

Tau and Neurofibrillary Tangles

The role of the tau protein, including the segment 74-102, in the formation of neurofibrillary tangles (NFTs) has been a subject of intense research. Von Bergen et al. (2000) identified a minimal interaction motif within tau that supports aggregation into Alzheimer-like paired helical filaments, demonstrating the critical role of specific sequences in tau pathology (Von Bergen et al., 2000).

Wirkmechanismus

Target of Action

The primary target of the Tau Peptide (74-102) (Exon 3/Insert 2 Domain) Trifluoroacetate is the Tau protein . Tau proteins are involved in the stabilization of microtubules in the neuronal cells .

Mode of Action

It is known that the peptide is a fragment of the tau protein . It is suggested that residue Lys⁸⁷, contained in this Tau Peptide, is one of the glycation sites of PHF-tau in vitro .

Biochemical Pathways

Given its target, it can be inferred that it may be involved in pathways related toneuronal signaling and the stabilization of microtubules .

Result of Action

Given its role as a fragment of the tau protein, it may be involved in processes related to the function of tau proteins, such as the stabilization of microtubules .

Action Environment

It is noted that the peptide should be stored at temperatures below -15°c , suggesting that temperature could be an important environmental factor affecting its stability.

Eigenschaften

IUPAC Name |

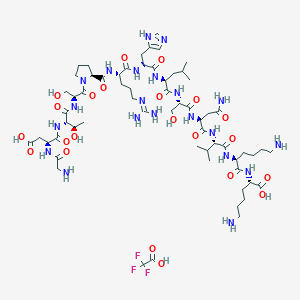

(4S)-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[(2S,3R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C124H198N34O46.C2HF3O2/c1-18-57(8)94(123(202)158-44-24-29-81(158)112(191)142-71(33-38-88(170)171)104(183)131-52-86(167)148-95(63(14)159)119(198)154-98(66(17)162)124(203)204)151-107(186)73(34-39-89(172)173)143-118(197)97(65(16)161)152-110(189)76(46-67-49-129-53-133-67)146-114(193)80-28-23-43-157(80)122(201)74(31-36-83(128)164)144-101(180)60(11)136-99(178)58(9)135-100(179)59(10)137-105(184)72(30-35-82(127)163)141-106(185)69(25-19-20-40-125)139-85(166)51-132-111(190)78-26-21-41-155(78)120(199)61(12)134-84(165)50-130-103(182)70(32-37-87(168)169)140-108(187)77(48-91(176)177)147-115(194)92(55(4)5)150-109(188)75(45-54(2)3)145-113(192)79-27-22-42-156(79)121(200)62(13)138-117(196)96(64(15)160)153-116(195)93(56(6)7)149-102(181)68(126)47-90(174)175;3-2(4,5)1(6)7/h49,53-66,68-81,92-98,159-162H,18-48,50-52,125-126H2,1-17H3,(H2,127,163)(H2,128,164)(H,129,133)(H,130,182)(H,131,183)(H,132,190)(H,134,165)(H,135,179)(H,136,178)(H,137,184)(H,138,196)(H,139,166)(H,140,187)(H,141,185)(H,142,191)(H,143,197)(H,144,180)(H,145,192)(H,146,193)(H,147,194)(H,148,167)(H,149,181)(H,150,188)(H,151,186)(H,152,189)(H,153,195)(H,154,198)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,203,204);(H,6,7)/t57-,58-,59-,60-,61-,62-,63+,64+,65+,66+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,92-,93-,94-,95-,96-,97-,98-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEUTLCHZZJOPM-PDSQVTRRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCCN4C(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H199F3N34O48 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3015.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tau Peptide (74-102) (Exon 3/Insert 2 Domain) Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.